molecular formula C14H15Cl2NO2 B11836458 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid CAS No. 92195-06-7

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

Cat. No.: B11836458
CAS No.: 92195-06-7
M. Wt: 300.2 g/mol
InChI Key: CSGJFBXUFBTTQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with bis(2-chloroethyl)amine. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its cytotoxic properties and potential use in chemotherapy for treating various cancers.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective as a chemotherapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid is unique due to its specific indene structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards. Its unique structure may also influence its selectivity and potency in targeting cancer cells .

Properties

CAS No.

92195-06-7

Molecular Formula

C14H15Cl2NO2

Molecular Weight

300.2 g/mol

IUPAC Name

6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid

InChI

InChI=1S/C14H15Cl2NO2/c15-3-5-17(6-4-16)13-2-1-10-7-12(14(18)19)8-11(10)9-13/h1-2,7,9H,3-6,8H2,(H,18,19)

InChI Key

CSGJFBXUFBTTQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C1C=C(C=C2)N(CCCl)CCCl)C(=O)O

Origin of Product

United States

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